molecular formula C11H12F2O2 B1405321 4-Butoxy-2,6-difluorobenzaldehyde CAS No. 1373920-93-4

4-Butoxy-2,6-difluorobenzaldehyde

Cat. No.: B1405321
CAS No.: 1373920-93-4
M. Wt: 214.21 g/mol
InChI Key: VNPPSJNGJUIJDV-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol It is characterized by the presence of a butoxy group and two fluorine atoms attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,6-difluorobenzaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the butoxy group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Butoxy-2,6-difluorobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-2,6-difluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

4-butoxy-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPPSJNGJUIJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291140
Record name Benzaldehyde, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-93-4
Record name Benzaldehyde, 4-butoxy-2,6-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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